molecular formula C24H22N4O4S B15190896 (4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one CAS No. 503539-19-3

(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one

Cat. No.: B15190896
CAS No.: 503539-19-3
M. Wt: 462.5 g/mol
InChI Key: YZBUIQWOLSBWEX-OAQYLSRUSA-N
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Description

(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of an indole ring, a sulfonyl group, and an imidazolidinone moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as pyridine.

    Formation of the Imidazolidinone Ring: The imidazolidinone ring is formed through cyclization reactions involving appropriate diamines and carbonyl compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of sulfonamide or thiol derivatives.

Scientific Research Applications

(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one: shares structural similarities with other sulfonyl-containing indole derivatives and imidazolidinone compounds.

    Sulfonylureas: Known for their use in diabetes treatment.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

Uniqueness

  • The unique combination of an indole ring, sulfonyl group, and imidazolidinone moiety in this compound provides distinct chemical reactivity and biological activity, setting it apart from other compounds.

Properties

CAS No.

503539-19-3

Molecular Formula

C24H22N4O4S

Molecular Weight

462.5 g/mol

IUPAC Name

(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one

InChI

InChI=1S/C24H22N4O4S/c25-19-8-6-17(7-9-19)23(29)27-13-12-18-14-20(10-11-22(18)27)33(31,32)28-15-21(26-24(28)30)16-4-2-1-3-5-16/h1-11,14,21H,12-13,15,25H2,(H,26,30)/t21-/m1/s1

InChI Key

YZBUIQWOLSBWEX-OAQYLSRUSA-N

Isomeric SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3C[C@@H](NC3=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CC(NC3=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)N

Origin of Product

United States

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